molecular formula C10H8FNO B8691631 Benzonitrile, 3-ethenyl-6-fluoro-2-methoxy-

Benzonitrile, 3-ethenyl-6-fluoro-2-methoxy-

Cat. No. B8691631
M. Wt: 177.17 g/mol
InChI Key: ARZIROCFEKBGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-ethenyl-6-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C10H8FNO/c1-3-7-4-5-9(11)8(6-12)10(7)13-2/h3-5H,1H2,2H3

InChI Key

ARZIROCFEKBGOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)F)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-bromo-6-fluoro-2-methoxybenzonitrile (4.40 g, 19.1 mmol), potassium vinyl trifluoroborate (5.12 g, 38.3 mmol), PdCl2(dppf)-CH2Cl2 Adduct (0.7 g, 1 mmol) and TEA (5.33 mL, 38.3 mmol) were added to 80 mL ethanol in a 200 mL flask. The reaction mixture was degassed and heated to reflux for 4 h. The reaction mixture was cooled and then most of the ETOH was removed. The residue was diluted with ethyl acetate. The mixture was washed with brine twice. The organic layer was separated and dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified thru a 330 g RediSep column and eluted with 10% ETOAc/hexane solvent system to yield the title compound.
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
5.12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

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